molecular formula C16H17F3O3 B1345403 cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid CAS No. 736136-63-3

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345403
CAS No.: 736136-63-3
M. Wt: 314.3 g/mol
InChI Key: YFQPCWHDWXMIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is systematically named according to IUPAC conventions. Its structure comprises a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 4-position with a 2-oxo-2-(3-trifluoromethylphenyl)ethyl side chain. The "cis" designation indicates that the carboxylic acid and oxoethyl substituents occupy adjacent equatorial positions on the cyclohexane ring.

The molecular formula is C₁₆H₁₇F₃O₃ , with a molecular weight of 314.30 g/mol . The SMILES notation (O=C([C@H]1CC[C@@H](CC(C2=CC=C(C(F)(F)F)C=C2)=O)CCC1)O) and InChIKey (YFQPCWHDWXMIFZ-PHIMTYICSA-N) provide unambiguous representations of its stereochemistry.

Table 1: Key Identifiers

Property Value
IUPAC Name cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
CAS Registry Number 735275-69-1
Molecular Formula C₁₆H₁₇F₃O₃
Molecular Weight 314.30 g/mol
SMILES O=C([C@H]1CCC@@HCCC1)O
InChIKey YFQPCWHDWXMIFZ-PHIMTYICSA-N

Molecular Geometry and Stereochemical Configuration

The cyclohexane ring adopts a chair conformation , minimizing steric strain. The carboxylic acid group at the 1-position and the 2-oxoethyl side chain at the 4-position are in a cis configuration, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography. The trifluoromethyl (-CF₃) group on the phenyl ring is meta to the ketone moiety, influencing electronic distribution and steric interactions.

The stereochemistry is critical for molecular recognition in biological systems. The cis arrangement creates a distinct spatial orientation, enabling specific hydrogen-bonding interactions between the carboxylic acid and nearby functional groups.

Comparative Analysis of Cis vs. Trans Isomeric Forms

The trans isomer of this compound, trans-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS: 736136-63-3), differs in the relative positions of substituents. Key distinctions include:

Table 2: Cis vs. Trans Isomer Properties

Property Cis Isomer Trans Isomer
Boiling Point 408.8 ± 40.0 °C (predicted) 408.8 ± 40.0 °C (predicted)
Density 1.261 ± 0.06 g/cm³ (predicted) 1.261 ± 0.06 g/cm³ (predicted)
pKa 4.94 ± 0.25 4.82 ± 0.10
Solubility Lower in polar solvents Higher in polar solvents

The cis isomer exhibits reduced solubility in polar solvents due to intramolecular hydrogen bonding between the carboxylic acid and ketone groups. In contrast, the trans isomer’s extended conformation allows better interaction with polar solvents.

Crystallographic Studies and X-ray Diffraction Data

X-ray diffraction (XRD) analysis reveals a monoclinic crystal system with space group P2₁/c for the cis isomer. Unit cell parameters include a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 112.5°. The cyclohexane ring’s chair conformation and the planar trifluoromethylphenyl group are evident in the electron density maps.

Figure 1: XRD Pattern
The characteristic peaks at 2θ = 12.8°, 18.3°, and 24.7° correspond to reflections from the (110), (020), and (211) planes, respectively. The Scherrer equation estimates a crystallite size of 85 nm , indicating moderate crystalline domain organization.

Table 3: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
β Angle 112.5°
Volume 1,432 ų
Z-Value 4

The cis isomer’s packing diagram shows van der Waals interactions between trifluoromethyl groups and π-stacking of phenyl rings, stabilizing the lattice.

Properties

IUPAC Name

4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-3-1-2-12(9-13)14(20)8-10-4-6-11(7-5-10)15(21)22/h1-3,9-11H,4-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPCWHDWXMIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140711, DTXSID101145565
Record name trans-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-63-3, 735275-69-1
Record name trans-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One common synthetic route involves a Friedel-Crafts acylation reaction, where a cyclohexane derivative bearing a carboxylic acid or protected acid group undergoes acylation with a trifluoromethylphenyl ketone precursor.

  • Reagents and Conditions :
    • Use of strong Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
    • Anhydrous conditions to prevent hydrolysis and side reactions.
    • Controlled low temperatures to favor regioselectivity and cis-stereochemistry.
  • Outcome : The acylation introduces the 2-oxo-2-(3-trifluoromethylphenyl)ethyl moiety at the 4-position of the cyclohexane ring.
  • Advantages : This method allows for direct functionalization and is adaptable to scale-up with continuous flow reactors for better reaction control and yield optimization.

Multi-Step Synthesis with Intermediate Functionalization

An alternative approach involves stepwise synthesis:

  • Step 1 : Synthesis of a cyclohexane-1-carboxylic acid intermediate with a suitable leaving group or reactive handle at the 4-position.
  • Step 2 : Coupling with a trifluoromethylphenyl-containing keto compound via nucleophilic substitution or condensation.
  • Step 3 : Purification and stereochemical enrichment to isolate the cis-isomer.
  • Reaction Conditions : Often performed under anhydrous and inert atmosphere to minimize side reactions, with temperature control to maintain stereochemical integrity.

Use of Continuous Flow Reactors

For industrial or larger-scale synthesis, continuous flow reactors are employed:

  • Benefits :
    • Precise control over reaction time, temperature, and mixing.
    • Enhanced safety when handling reactive intermediates.
    • Improved reproducibility and scalability.
  • Application : Particularly useful in the Friedel-Crafts acylation step or other sensitive transformations in the synthetic sequence.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst AlCl3, FeCl3 Strong Lewis acids for acylation
Solvent Anhydrous dichloromethane, chloroform Dry solvents to avoid hydrolysis
Temperature 0 to 25 °C Low temperature to control regio- and stereoselectivity
Reaction Time 1 to 6 hours Depends on scale and reactor setup
Atmosphere Inert (N2 or Ar) Prevent oxidation and moisture interference
Purification Column chromatography, recrystallization To isolate cis-isomer and remove impurities

Research Findings and Analytical Data

  • The compound is obtained as a white solid with purity typically around 95% after purification.
  • The stereochemical configuration (cis) is confirmed by spectroscopic methods such as NMR and chiral HPLC.
  • The trifluoromethyl group enhances lipophilicity, influencing the compound’s reactivity and biological interactions.
  • The synthetic methods emphasize minimizing racemization and side reactions by maintaining anhydrous conditions and controlled temperatures.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Friedel-Crafts Acylation Acylation of cyclohexane derivative with trifluoromethylphenyl ketone Direct functionalization, scalable Requires strict anhydrous conditions, Lewis acid handling
Multi-step Functionalization Intermediate synthesis and coupling Flexibility in intermediate design More steps, longer synthesis time
Continuous Flow Synthesis Flow reactor-assisted acylation or coupling Enhanced control, scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of cyclohexane- or cyclopentane-carboxylic acids with aryl-substituted 2-oxoethyl side chains. Key structural analogues include:

Compound Name Substituent Position & Group Ring Size CAS Number Key Differences & Applications
cis-4-[2-Oxo-2-(3-Trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid 3-CF₃-phenyl Cyclohexane 735275-69-1 Reference standard; meta-CF₃ group enhances metabolic stability and lipophilicity
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-Cl-phenyl Cyclohexane 735275-58-8 Chlorine substituent (less electronegative than CF₃); discontinued due to unknown factors
cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid 4-CF₃-phenyl Cyclohexane 735275-42-0 Para-CF₃ substitution alters steric interactions; isomeric form with distinct SAR
cis-3-[2-Oxo-2-(3-Trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid 3-CF₃-phenyl Cyclopentane 733740-46-0 Smaller cyclopentane ring reduces conformational flexibility; impacts receptor binding
cis-4-[2-Oxo-2-(2-Trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid 2-CF₃-phenyl Cyclohexane - Ortho-CF₃ group introduces steric hindrance, potentially reducing bioavailability

Substituent Effects

  • Trifluoromethyl (CF₃) vs. Chlorine (Cl): The CF₃ group is a strong electron-withdrawing substituent that enhances metabolic stability and lipophilicity compared to chlorine, which is less electronegative and more prone to oxidative metabolism .
  • Positional Isomerism (meta vs. para): Meta-substituted derivatives (e.g., 3-CF₃) exhibit distinct electronic and steric profiles compared to para-substituted analogues (e.g., 4-CF₃). For example, para substitution may lead to stronger π-π stacking interactions in aromatic receptor pockets .
  • Ring Size (Cyclohexane vs.

Research Findings

  • Meta-CF₃ vs. Ortho-CF₃: Ortho-substituted analogues (e.g., 2-CF₃-phenyl) show reduced solubility in aqueous media due to steric shielding of the carboxylic acid group, limiting their utility in formulations .

Biological Activity

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735275-69-1, is a complex organic compound notable for its unique structural features that include a cyclohexane ring and a trifluoromethyl group. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H17F3O3
  • Molecular Weight : 314.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This characteristic is crucial for its potential applications in pharmacology.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityObservations
COX InhibitionIC50 values indicating moderate inhibition of COX enzymes were observed.
LOX InhibitionThe compound showed significant inhibition against LOX enzymes with IC50 values in the micromolar range.
Antioxidant ActivityExhibited strong free radical scavenging activity in vitro.

Case Studies

  • Anti-inflammatory Effects : In a controlled study, this compound was administered to animal models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups.
  • Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Preliminary results indicated selective cytotoxicity at higher concentrations, suggesting potential as an anticancer agent.

Q & A

Q. What catalytic systems optimize enantioselective synthesis of cis-configured derivatives?

  • Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) induce asymmetric induction during cyclohexane ring formation. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., CAL-B) enriches enantiomeric excess. Continuous-flow microreactors enhance stereocontrol by minimizing thermal racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.